trans-Ned-19-d8
Description
Overview of Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) as a Second Messenger
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium ions (Ca²⁺) from acidic intracellular stores, such as lysosomes. wikipedia.orgclockss.orgd-nb.inforesearchgate.net Discovered in the late 1980s from sea urchin egg homogenates, NAADP is structurally similar to the metabolic coenzyme NADP⁺, differing only by the substitution of a nicotinamide (B372718) group with a nicotinic acid moiety. wikipedia.orgphysiology.org This subtle structural change transforms it into one of the most powerful Ca²⁺-releasing agents known. wikipedia.orgclockss.orgphysiology.org NAADP-mediated Ca²⁺ signals are distinct from those triggered by other second messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily act on the endoplasmic reticulum. physiology.orgahajournals.org The NAADP signaling pathway is involved in a multitude of cellular processes, including fertilization, T-cell activation, and pancreatic secretion. physiology.org
Historical Context and Development of Small Molecule Antagonists for NAADP Receptors
The elucidation of the NAADP signaling pathway was initially hampered by the lack of selective antagonists. Early research relied on non-specific inhibitors, such as high concentrations of L-type Ca²⁺ channel blockers, which raised concerns about off-target effects. wikipedia.orgnih.gov The unique and stringent structural requirements for NAADP receptor activation made the development of specific antagonists challenging. physiology.org A significant breakthrough came with the discovery of trans-Ned-19 in 2009 through virtual screening. wikipedia.orgwikipedia.org This cell-permeant small molecule was identified as a potent and selective antagonist of NAADP receptors, effectively blocking NAADP-mediated Ca²⁺ release without directly interfering with Ca²⁺ channels. wikipedia.orgwikipedia.orgcaymanchem.com The development of trans-Ned-19 and its analogs has provided researchers with crucial tools to dissect the physiological roles of NAADP signaling in various cell types and disease models. nih.govox.ac.uk
Positioning of trans-Ned-19 as a Key Pharmacological Probe in Intracellular Calcium Dynamics
Trans-Ned-19 has established itself as a cornerstone pharmacological probe for investigating NAADP-mediated intracellular Ca²⁺ dynamics. wikipedia.orgcaymanchem.com It inhibits NAADP-induced Ca²⁺ release with high potency, exhibiting an IC₅₀ of 6 nM, and also inhibits the binding of radiolabeled NAADP to its receptors with an IC₅₀ of 0.4 nM. caymanchem.com Its selectivity is a key attribute, as it does not affect Ca²⁺ release mediated by IP₃ or cADPR. caymanchem.com Furthermore, trans-Ned-19 is cell-permeant, allowing for its use in studies on intact cells. nih.govox.ac.uk Research utilizing trans-Ned-19 has been instrumental in implicating NAADP signaling in diverse physiological processes, including uterine muscle contraction, T-cell activation and differentiation, and renal arteriole signaling. ox.ac.ukvulcanchem.com Some studies have indicated that the effects of Ned-19 can be complex, with low concentrations potentially stimulating and higher concentrations inhibiting Ca²⁺ flux. mdpi.com
Significance of Deuterated Analogs, such as trans-Ned-19-d8, in Advanced Mechanistic and Analytical Studies
The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into drug molecules represents a significant advancement in pharmacological research. symeres.comwikipedia.org Deuterated compounds, like this compound, are valuable tools for a variety of advanced studies. vulcanchem.comsymeres.com The replacement of hydrogen with deuterium atoms results in a heavier molecule, which can be easily distinguished from its non-deuterated counterpart in mass spectrometry-based analyses. vulcanchem.comsymeres.com This property makes deuterated analogs ideal for use as internal standards in quantitative analytical methods, ensuring greater accuracy and precision. symeres.comresearchgate.net
Moreover, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down the rate of metabolism. wikipedia.org This can be exploited in pharmacokinetic studies to investigate metabolic pathways, bioavailability, and drug distribution. symeres.com While the biological activity of deuterated compounds is generally similar to their non-deuterated parent molecules, these subtle differences provide powerful advantages for in-depth mechanistic and analytical research. vulcanchem.comwikipedia.org
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-(piperazinyl-d8)]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic Acid | vulcanchem.com |
| Molecular Formula | C₃₀H₂₃D₈FN₄O₃ | vulcanchem.compharmaffiliates.com |
| Molecular Weight | 522.64 g/mol | vulcanchem.compharmaffiliates.com |
Comparison with Non-Deuterated trans-Ned-19
| Parameter | This compound | trans-Ned-19 | Reference |
| Molecular Formula | C₃₀H₂₃D₈FN₄O₃ | C₃₀H₃₁FN₄O₃ | vulcanchem.com |
| Molecular Weight | 522.64 g/mol | 514.6 g/mol | vulcanchem.com |
| Special Feature | Deuterated piperazine (B1678402) ring | Non-deuterated | vulcanchem.com |
Pharmacological Data of trans-Ned-19
| Parameter | Value | Reference |
| Target | NAADP Receptor Antagonist | wikipedia.org |
| IC₅₀ (NAADP-mediated Ca²⁺ release) | 6 nM | caymanchem.com |
| IC₅₀ ([³²P]NAADP binding) | 0.4 nM | caymanchem.com |
Properties
Molecular Formula |
C₃₀H₂₃D₈FN₄O₃ |
|---|---|
Molecular Weight |
522.64 |
Synonyms |
(1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-(piperazinyl-d8)]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic Acid; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Trans Ned 19 Action
Specific Antagonism of NAADP-Mediated Intracellular Calcium Release
trans-Ned-19 acts as a highly specific antagonist of the NAADP signaling pathway, effectively blocking the release of calcium ions (Ca2+) from acidic intracellular stores, such as lysosomes. caymanchem.comnih.gov This inhibitory action is crucial for dissecting the physiological roles of NAADP in various cellular processes.
Discrimination from Inositol (B14025) Trisphosphate (IP3)- and Cyclic ADP-Ribose (cADPR)-Mediated Calcium Pathways
A key feature of trans-Ned-19 is its selectivity for the NAADP pathway over other major calcium release mechanisms. Research has demonstrated that trans-Ned-19 does not interfere with Ca2+ release mediated by inositol trisphosphate (IP3) or cyclic ADP-ribose (cADPR). caymanchem.com This specificity allows researchers to isolate and study the distinct contributions of NAADP signaling in complex cellular environments where multiple calcium-mobilizing pathways may be active.
Quantitative Assessment of Calcium Flux Inhibition and Receptor Binding Affinity (e.g., IC50 values)
The potency of trans-Ned-19 as an NAADP antagonist has been quantified through various bioassays. It inhibits NAADP-mediated Ca2+ release with a half-maximal inhibitory concentration (IC50) of 6 nM. caymanchem.com Furthermore, it demonstrates high affinity for the NAADP receptor, inhibiting the binding of radiolabeled [32P]NAADP with an IC50 value of 0.4 nM. caymanchem.com However, in some cell types, such as rat aortic smooth muscle cells, the IC50 for inhibiting norepinephrine-induced Ca2+ rise was reported to be 8.9 μM. nih.gov
**Table 1: IC50 Values for trans-Ned-19***
| Assay | Cell/Tissue Type | IC50 Value | Reference |
|---|---|---|---|
| NAADP-mediated Ca2+ release | Sea urchin egg homogenate | 6 nM | caymanchem.com |
| [32P]NAADP binding | Sea urchin egg homogenate | 0.4 nM | caymanchem.com |
| Norepinephrine-induced [Ca2+]i rise | Rat aortic smooth muscle cells | 8.9 μM | nih.gov |
| NAADP-mediated Ca2+ signaling | General | 65 nM | medchemexpress.com |
Interaction with Two-Pore Channels (TPCs) and Lysosomal Calcium Stores
The NAADP-regulated release of calcium is primarily mediated by two-pore channels (TPCs), which are located on the membranes of lysosomes and endosomes. nih.govbiorxiv.org trans-Ned-19 exerts its inhibitory effects by targeting these channels and modulating the release of calcium from these acidic organelles. biorxiv.orgmedchemexpress.com
Characterization of trans-Ned-19 Binding Sites on NAADP Receptors
Studies using analogues of trans-Ned-19 suggest the existence of at least two distinct binding sites on the NAADP receptor. medchemexpress.combiocrick.com One proposed model suggests a high-affinity "locking" site and a low-affinity "opening" site. trans-Ned-19 appears to act as a non-competitive inhibitor, reducing the maximal response to NAADP rather than shifting the dose-response curve, which points to an allosteric mechanism of action. vulcanchem.commdpi.com This suggests that trans-Ned-19 does not directly compete with NAADP at its primary binding site but rather binds to a different site on the receptor complex to prevent channel opening. vulcanchem.com
Mechanisms of Lysosomal Calcium Release Modulation
trans-Ned-19 directly binds to NAADP receptors located on lysosomes. caymanchem.com By inhibiting TPCs, trans-Ned-19 prevents the efflux of Ca2+ from these acidic stores into the cytoplasm. nih.govbiorxiv.org This action has been shown to be critical in various physiological contexts, including the inhibition of Ca2+ signals induced by agonists like endothelin-1 (B181129) and norepinephrine (B1679862) in renal afferent arterioles. caymanchem.com Furthermore, inhibition of TPC2-mediated Ca2+ release by trans-Ned-19 has been observed to reduce endolysosomal Ca2+ efflux. biorxiv.org
Stereochemical Determinants of Antagonist Potency
The stereochemistry of the Ned-19 molecule is a critical factor in its antagonist potency. The trans isomer is significantly more potent than its cis counterpart in inhibiting both NAADP-dependent calcium release and NAADP binding. caymanchem.com For example, while trans-Ned-19 has an IC50 of 800 nM for inhibiting Ca2+ release, the IC50 for cis-Ned-19 is 15 μM for inhibiting [32P]NAADP binding. This indicates that the specific three-dimensional arrangement of the atoms in the trans configuration is crucial for its high-affinity interaction with the NAADP receptor. Structure-activity relationship studies on trans-Ned-19 analogs have highlighted the importance of both the carboxylic acid group and the fluorine atom for its biological activity. vulcanchem.com Esterification of the carboxylic acid group dramatically decreases potency, and moving the fluorine atom from the ortho to the para position on the benzene (B151609) ring abolishes its inhibitory effect on NAADP-mediated calcium release. vulcanchem.com
Table 2: Comparison of trans-Ned-19 and cis-Ned-19 Potency
| Isomer | Assay | IC50 Value | Reference |
|---|---|---|---|
| trans-Ned-19 | NAADP-mediated Ca2+ release | 6 nM | caymanchem.com |
| cis-Ned-19 | NAADP-mediated Ca2+ release | 800 nM | |
| trans-Ned-19 | [32P]NAADP binding | 0.4 nM | caymanchem.com |
| cis-Ned-19 | [32P]NAADP binding | 15 μM |
Comparative Analysis of trans and cis Isomers
The stereochemistry of Ned-19 is a critical determinant of its biological potency. The molecule exists as two stereoisomers: trans-Ned-19 and cis-Ned-19. Extensive research has demonstrated that the trans isomer is significantly more potent as a NAADP antagonist than its cis counterpart. caymanchem.com
This disparity in activity is evident in bioassays measuring the inhibition of NAADP-mediated functions. In sea urchin egg homogenates, a common model for studying NAADP signaling, trans-Ned-19 inhibits NAADP-induced Ca²⁺ release and the binding of radiolabeled [³²P]NAADP at nanomolar concentrations. caymanchem.com The cis isomer is substantially less effective in both of these assays. caymanchem.com The higher energy state and steric hindrance associated with the cis configuration in similar peptide-like structures may contribute to its reduced activity, as the trans configuration is generally more stable and sterically favored. iisc.ac.inresearchgate.net
Research Findings on Isomer Potency Detailed studies have quantified the difference in inhibitory concentration (IC₅₀) between the two isomers, highlighting the superior efficacy of the trans configuration.
| Isomer | Target/Assay | IC₅₀ Value | Reference |
| trans-Ned-19 | NAADP-mediated Ca²⁺ Release | 6 nM | caymanchem.com |
| trans-Ned-19 | [³²P]NAADP Binding | 0.4 nM | caymanchem.com |
| cis-Ned-19 | NAADP-mediated Ca²⁺ Release | Significantly less potent than trans isomer | caymanchem.com |
| cis-Ned-19 | [³²P]NAADP Binding | Significantly less potent than trans isomer | caymanchem.com |
Influence of Molecular Configuration on Receptor Interaction
The specific three-dimensional arrangement of atoms in trans-Ned-19 is crucial for its high-affinity interaction with the NAADP receptor. Structure-activity relationship studies have identified key functional groups and their precise positioning as essential for antagonistic activity. researchgate.net
Two molecular features are particularly critical:
The Carboxylic Acid Group: This group is vital for the compound's biological function. Esterification of the carboxylic acid to form a methyl ester (Ned-19.4) results in a dramatic reduction in potency, demonstrating the necessity of the free acid for effective receptor interaction. researchgate.net
The Fluorine Atom Position: The placement of the fluorine atom on the phenyl ring is highly specific. In trans-Ned-19, it is in the ortho position. Moving this fluorine atom to the para position, as in the analog Ned-20, completely abolishes the compound's ability to inhibit NAADP-mediated Ca²⁺ release. researchgate.netnih.gov
These findings suggest that the receptor's binding pocket has a very precise architecture. The trans configuration orients the β-carboline, methoxyphenyl, and fluorophenylpiperazinyl groups in a spatial arrangement that allows for optimal engagement with the binding site(s) on the NAADP receptor. researchgate.net Studies involving various Ned-19 analogues have led to the hypothesis that the NAADP receptor may possess two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site. researchgate.net The superior potency of trans-Ned-19 is attributed to its ability to effectively interact with these sites, locking the receptor in an inactive state and preventing its activation by NAADP. The less favorable steric arrangement of the cis isomer likely hinders this optimal fit, resulting in weaker binding and significantly lower antagonistic activity.
Biological Research Applications of Trans Ned 19
Investigations in Immune System Regulation and T-Cell Biology
Research utilizing trans-Ned-19 has provided critical insights into how NAADP-mediated calcium signaling governs various aspects of T-cell function. By selectively blocking this pathway, scientists have been able to dissect its contribution to T-cell activation, proliferation, and differentiation into specialized subtypes.
Modulation of T-Cell Receptor (TCR) Triggered Calcium Signaling
The activation of T-cells via the T-cell receptor (TCR) is a cornerstone of the adaptive immune response, and it is critically dependent on intracellular calcium signaling. Studies have demonstrated that trans-Ned-19 effectively inhibits TCR-stimulated Ca2+ signaling in primary naive CD4⁺ T-cells. medchemexpress.commedchemexpress.com Upon stimulation of the TCR, there is a characteristic rise in intracellular Ca2+ concentration, which is a critical step for downstream signaling events. In the presence of trans-Ned-19, this global Ca2+ signal is impaired. nih.govresearchgate.net Specifically, analysis of global Ca2+ measurements in naive CD4⁺ T-cells showed that trans-Ned-19 treatment reduces the mean Ca2+ traces upon TCR stimulation. researchgate.net This inhibition of Ca2+ signaling is a key mechanism through which trans-Ned-19 exerts its broader effects on T-cell function. It is important to note that trans-Ned-19 is specific for the NAADP pathway and does not affect Ca2+ release mediated by other messengers like inositol (B14025) 1,4,5-triphosphate (IP3) or cyclic ADP-ribose (cADPR). nih.govcaymanchem.com
Impact on CD4⁺ T-Cell Activation and Proliferation Dynamics
Flowing from its effects on TCR-mediated calcium signaling, trans-Ned-19 has a demonstrable impact on the activation and subsequent proliferation of CD4⁺ T-cells. The inhibition of Ca2+ signaling by trans-Ned-19 leads to a reduction in the activation of naive CD4⁺ T-cells. medchemexpress.commedchemexpress.comnih.gov This is evidenced by the decreased expression of early activation markers such as Nur77 and CD69, as well as the transcription factor IRF4, following TCR stimulation in the presence of the compound. researchgate.net
Furthermore, trans-Ned-19 has been shown to inhibit the proliferation of naive CD4⁺ T-cells in a concentration-dependent manner. nih.govresearchgate.net Experiments using violet dye dilution to track cell divisions have clearly illustrated that increasing concentrations of trans-Ned-19 lead to a reduced number of mean divisions in stimulated naive CD4⁺ T-cells. nih.govresearchgate.net This inhibitory effect on proliferation underscores the essential role of NAADP-mediated Ca2+ signaling in sustaining the clonal expansion of T-cells following antigen recognition. nih.gov Similar inhibitory effects on proliferation and cytokine production have also been observed in memory CD4⁺ T-cells. mdpi.com
Regulation of T-Helper Cell Differentiation and Plasticity
Beyond the initial stages of activation and proliferation, NAADP signaling, as probed by trans-Ned-19, plays a nuanced role in the differentiation of naive CD4⁺ T-cells into various T-helper (Th) subsets. These subsets, such as Th17 and regulatory T-cells (Tregs), have distinct functions in orchestrating the immune response.
Interestingly, a partial blockade of NAADP signaling with trans-Ned-19 has been found to promote the differentiation of naive CD4⁺ T-cells into Th17 cells in vitro. nih.govnih.govresearchgate.net Th17 cells are characterized by their production of the cytokine IL-17 and are involved in host defense against certain pathogens and in the pathogenesis of autoimmune diseases. The finding that partial inhibition of a key signaling pathway can promote the differentiation of this lineage suggests a complex regulatory role for NAADP in T-cell fate decisions. nih.govresearchgate.net
Moreover, trans-Ned-19 has been shown to induce plasticity in already differentiated Th17 cells. nih.govnih.gov Research using an IL-17A fate mapping mouse model has demonstrated that the inhibition of NAADP signaling by trans-Ned-19 promotes the conversion of Th17 cells into regulatory T-cells. nih.govnih.gov This reprogramming of an inflammatory cell type towards a regulatory phenotype highlights a novel mechanism for controlling immune responses.
A key finding in the study of trans-Ned-19 is its ability to promote the development of regulatory T-cell phenotypes, particularly T regulatory type 1 (Tr1) cells. Tr1 cells are a subset of regulatory T-cells that are characterized by the production of high levels of the anti-inflammatory cytokine IL-10 and are negative for the transcription factor Foxp3. biorxiv.org
Studies have shown that inhibiting NAADP signaling with trans-Ned-19 promotes the transdifferentiation of Th17 cells into Tr1-like cells, identified by an IL-17A fate⁺ IL-17A⁻ IL-10⁺ phenotype. nih.govresearchgate.netmdpi.com This conversion occurs both in vitro and in vivo. nih.govresearchgate.net Furthermore, treatment with trans-Ned-19 increases the co-expression of the regulatory markers LAG-3 and CD49b on Th17 cells. nih.govnih.govmdpi.com The co-expression of these two markers is a known signature of highly suppressive, IL-10-producing Tr1 cells. dntb.gov.ua In line with these phenotypic changes, the blockade of the NAADP pathway with trans-Ned-19 has been shown to increase the suppressive capacity of Th17 cells. nih.govmdpi.com
A consistent finding across several studies is the ability of trans-Ned-19 to enhance the production of the key anti-inflammatory cytokine, Interleukin-10 (IL-10). nih.govnih.gov IL-10 plays a crucial role in immunological homeostasis and in dampening excessive inflammatory responses. researchgate.net
Treatment with trans-Ned-19 has been shown to promote the production of IL-10 by in vitro differentiated Th1, Th17, and Foxp3⁺ Treg cells. nih.gov In memory CD4⁺ T-cells, however, Ned-19 was found to inhibit the secretion of IL-10 and IFN-γ. mdpi.com The promotion of IL-10 in naive-derived T-cell subsets, particularly in conjunction with the induction of a Tr1 phenotype in Th17 cells, suggests that pharmacological intervention in the NAADP signaling pathway could be a strategy for promoting regulatory immune responses. nih.govresearchgate.net This effect on cytokine production is a critical component of the immunomodulatory properties of trans-Ned-19.
Data Tables
Table 1: Effect of trans-Ned-19 on CD4⁺ T-Cell Functions
| Biological Process | Effect of trans-Ned-19 | Cell Type | Key Findings | Citations |
|---|---|---|---|---|
| TCR Signaling | Inhibition | Naive CD4⁺ T-Cells | Impairs global Ca²⁺ signals upon TCR stimulation. | nih.govresearchgate.net |
| Activation | Inhibition | Naive CD4⁺ T-Cells | Decreased expression of activation markers (Nur77, CD69, IRF4). | nih.govresearchgate.net |
| Proliferation | Inhibition | Naive and Memory CD4⁺ T-Cells | Reduces the number of cell divisions in a concentration-dependent manner. | nih.govresearchgate.netmdpi.com |
| Th17 Differentiation | Promotion (partial blockade) | Naive CD4⁺ T-Cells | Promotes differentiation into Th17 cells in vitro. | nih.govresearchgate.net |
| Th17 Plasticity | Promotion | Th17 Cells | Promotes conversion of Th17 cells into exTh17 Tr1 cells. | nih.govresearchgate.net |
| Tr1 Phenotype | Promotion | Th17 Cells | Increases co-expression of LAG-3 and CD49b. | nih.govmdpi.com |
| Suppressive Capacity | Increase | Th17 Cells | Enhances the suppressive function of Th17 cells. | nih.govmdpi.com |
| IL-10 Production | Promotion | Th1, Th17, Treg Cells (from naive) | Increases production of the anti-inflammatory cytokine IL-10. | nih.gov |
| Cytokine Production | Inhibition | Memory CD4⁺ T-Cells | Suppresses secretion of IL-10 and IFN-γ. | mdpi.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| trans-Ned-19-d8 | |
| trans-Ned-19 | |
| Nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) | |
| Calcium (Ca²⁺) | |
| Inositol 1,4,5-triphosphate (IP3) | |
| Cyclic ADP-ribose (cADPR) | |
| Interleukin-10 (IL-10) | |
| Interleukin-17 (IL-17) | |
| Lymphocyte-activation gene 3 (LAG-3) | |
| CD49b | |
| Foxp3 | |
| Nur77 | |
| CD69 | |
| Interferon-gamma (IFN-γ) |
Promotion of Regulatory T Cell (Tr1) Phenotypes and Suppressive Capacity
Alterations in Cellular Metabolic Upregulation upon T-Cell Stimulation
The activation of T-cells is a crucial event in the adaptive immune response, and it is accompanied by a significant shift in cellular metabolism to support proliferation and effector functions. Quiescent T-cells primarily rely on oxidative phosphorylation (OXPHOS) for ATP generation. nih.gov Upon activation via the T-cell receptor (TCR), they switch to aerobic glycolysis, a process that rapidly produces ATP and metabolic intermediates necessary for cell growth. nih.gov
Research has demonstrated that the NAADP antagonist, trans-Ned-19, plays a significant role in modulating this metabolic reprogramming. Studies using metabolic flux assays have shown that trans-Ned-19 impairs the metabolic upregulation that follows T-cell receptor stimulation. nih.gov Specifically, it has been observed to inhibit both mitochondrial respiration and glycolysis in a concentration-dependent manner in naive CD4⁺ T-cells. nih.gov This inhibition of metabolic pathways has a direct consequence on T-cell function, as it has also been shown that trans-Ned-19 inhibits the proliferation of naive CD4⁺ T-cells following stimulation. nih.gov These findings underscore the importance of the NAADP signaling pathway in supporting the energetic demands of T-cell activation and proliferation.
Table 1: Effect of trans-Ned-19 on T-Cell Metabolism
| Metabolic Process | Observation | Reference |
| Mitochondrial Respiration | Impaired upon T-cell receptor stimulation in the presence of trans-Ned-19. | nih.gov |
| Glycolysis | Impaired upon T-cell receptor stimulation in the presence of trans-Ned-19. | nih.gov |
| Cell Proliferation | Inhibited in naive CD4⁺ T-cells following stimulation with anti-CD3 mAb. | nih.gov |
Preclinical Studies of Inflammatory Processes in Murine Models (e.g., Intestinal Inflammation, Nephrotoxic Serum Nephritis)
The immunomodulatory effects of blocking NAADP signaling with trans-Ned-19 have been investigated in preclinical murine models of inflammatory diseases, yielding promising results.
In a mouse model of transient intestinal inflammation induced by an anti-CD3 antibody, the administration of trans-Ned-19 was found to ameliorate the disease. medchemexpress.commedchemexpress.com This was evidenced by a reduction in weight loss, a key indicator of disease severity. medchemexpress.commedchemexpress.com Furthermore, analysis of the intestinal mucosa in these mice revealed a decrease in the percentage of IFN-γ-producing cells and cells co-producing IFN-γ and IL-17A. medchemexpress.com In a separate study focusing on a model of intestinal inflammation, it was observed that inhibiting NAADP with trans-Ned-19 promoted the conversion of pro-inflammatory Th17 cells into regulatory T-cells, which helped to alleviate the disease. nih.govnih.gov
The therapeutic potential of trans-Ned-19 has also been explored in a murine model of nephrotoxic serum nephritis, a model for rapidly progressive glomerulonephritis. medchemexpress.commedchemexpress.comtheisn.org In this model, treatment with trans-Ned-19 led to improved kidney function and reduced renal damage. medchemexpress.commedchemexpress.com This was associated with a trend towards a reduction in IL-17A and IFN-γ dual-producing cells, an increase in the percentage of Th1 cells, and a decrease in the percentage of Foxp3⁺ regulatory T-cells in the kidneys. medchemexpress.com
Table 2: Preclinical Efficacy of trans-Ned-19 in Murine Inflammatory Models
| Disease Model | Key Findings | Reference |
| Intestinal Inflammation | - Reduced weight loss. - Decreased IFN-γ and IL-17A producing cells in intestinal mucosa. - Promoted conversion of Th17 to regulatory T-cells. | nih.govmedchemexpress.commedchemexpress.comnih.gov |
| Nephrotoxic Serum Nephritis | - Improved renal damage. - Modulated T-cell populations in the kidney. | medchemexpress.commedchemexpress.com |
Role in Endocrine and Metabolic Research Models
Trans-Ned-19 has been instrumental in uncovering the role of NAADP-mediated Ca²⁺ signaling in key endocrine and metabolic processes, particularly those related to glucose homeostasis and insulin (B600854) action.
Influence on Glucose-Induced Calcium Oscillations in Pancreatic Beta Cells
The secretion of insulin from pancreatic beta cells is tightly regulated by blood glucose levels and is critically dependent on intracellular Ca²⁺ dynamics. uni-hamburg.defrontiersin.org Following glucose uptake and metabolism, an increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent Ca²⁺ channels (VDCCs), resulting in Ca²⁺ influx and insulin release. frontiersin.org This process is often characterized by oscillatory changes in intracellular Ca²⁺ concentration. uni-hamburg.defrontiersin.org
Studies using trans-Ned-19 have revealed that NAADP signaling is a crucial component of this pathway. In isolated mouse pancreatic islets, trans-Ned-19 was shown to inhibit glucose-induced Ca²⁺ oscillations in a concentration-dependent manner, with an IC₅₀ of 3 µM. researchgate.netnih.gov The compound effectively reduced the amplitude of the initial Ca²⁺ peak, the subsequent oscillations, and the elevated plateau phase of the Ca²⁺ signal. researchgate.net Importantly, trans-Ned-19 did not affect Ca²⁺ influx through VDCCs activated by potassium depolarization or interfere with mitochondrial metabolism, indicating its specificity for the NAADP-mediated pathway. nih.govnih.gov These findings suggest that NAADP-sensitive Ca²⁺ stores are essential for the generation and maintenance of the characteristic Ca²⁺ signals that drive insulin secretion in response to glucose. nih.gov
Effects on Insulin-Stimulated Calcium Increases in Adipocyte Models
Insulin signaling in adipocytes is fundamental for regulating glucose uptake and lipid metabolism. While the primary signaling cascades are well-established, the role of intracellular Ca²⁺ as a downstream modulator is an area of active investigation.
In the 3T3-L1 adipocyte model, a widely used cell line for studying adipogenesis and insulin action, insulin stimulation has been shown to cause an increase in intracellular Ca²⁺ levels. caymanchem.comcaymanchem.com Research utilizing trans-Ned-19 has demonstrated that this insulin-induced Ca²⁺ increase is dependent on NAADP signaling. caymanchem.comcaymanchem.com The application of trans-Ned-19 inhibits the rise in intracellular Ca²⁺ that follows insulin stimulation in these cells. caymanchem.comcaymanchem.com This suggests that NAADP-mediated Ca²⁺ release from intracellular stores is a component of the insulin signaling pathway in adipocytes, potentially influencing downstream events such as glucose transporter translocation and metabolic regulation.
Studies in Vascular and Smooth Muscle Physiology
The regulation of vascular tone and blood flow is critically dependent on Ca²⁺ signaling in vascular smooth muscle cells. Trans-Ned-19 has been a valuable pharmacological tool for dissecting the contribution of NAADP to these processes.
Attenuation of Endothelin-1 (B181129) and Norepinephrine-Stimulated Calcium Signaling in Renal Afferent Arterioles
The renal afferent arterioles play a key role in regulating glomerular filtration rate and systemic blood pressure. Vasoconstrictors like endothelin-1 (ET-1) and norepinephrine (B1679862) (NE) exert their effects by binding to G protein-coupled receptors on vascular smooth muscle cells, leading to an increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) and subsequent contraction. nih.govbio-techne.com
Research on isolated rat renal afferent arterioles has demonstrated a significant role for NAADP in mediating the Ca²⁺ responses to these vasoconstrictors. The application of trans-Ned-19 was found to markedly attenuate the peak [Ca²⁺]i increases stimulated by both ET-1 and NE. nih.gov Specifically, trans-Ned-19 inhibited the Ca²⁺ responses to ET-1 and NE by approximately 60-70%. nih.gov These studies also showed that inhibitors of the vacuolar H⁺-ATPase, which disrupts acidic Ca²⁺ stores, also blunted the response to these agonists, supporting the involvement of lysosome-like organelles as the source of NAADP-mediated Ca²⁺ release. nih.gov These findings establish that NAADP receptor activation is a significant downstream event in the signaling cascade of key vasoconstrictors in the renal microcirculation. nih.govbio-techne.com
Table 3: Inhibition of Vasoconstrictor-Induced Calcium Signaling by trans-Ned-19 in Renal Afferent Arterioles
| Agonist | Effect of trans-Ned-19 | Approximate Inhibition | Reference |
| Endothelin-1 (ET-1) | Attenuation of [Ca²⁺]i response | 60-70% | nih.gov |
| Norepinephrine (NE) | Attenuation of [Ca²⁺]i response | 60-70% | nih.gov |
Suppression of Histamine-Induced Calcium Responses and Smooth Muscle Relaxation
Research has demonstrated that trans-Ned-19 is an effective inhibitor of histamine-induced calcium signaling and the subsequent relaxation of smooth muscle. targetmol.com In studies involving rat aorta, trans-Ned-19 was found to suppress both the calcium signal and the relaxation of the aorta that occurs in response to low concentrations of histamine (B1213489). medchemexpress.commedchemexpress.cnnih.gov
The inhibitory effect is dependent on the histamine concentration. nih.gov For instance, the relaxation of rat aorta in response to 1 μM histamine was completely abolished by 30 μM trans-Ned-19. nih.gov However, its inhibitory effect was less pronounced at higher histamine concentrations. When aorta was exposed to 10 μM histamine, trans-Ned-19 only reduced the relaxation by a factor of 2.1 to 2.4, and it had almost no inhibitory effect against relaxation induced by 100 μM histamine. nih.gov This suppression of aorta relaxation by trans-Ned-19 correlates with its ability to inhibit the histamine-induced increase in cytoplasmic free calcium concentration in human umbilical vein endothelial cells (HUVECs). nih.gov In HUVECs, both trans-Ned-19 and its stereoisomer, cis-Ned-19, strongly suppressed the rise in intracellular calcium ([Ca²⁺]i) induced by 1 μM histamine when preincubated at a 25 μM concentration for 10 minutes. nih.gov
Table 1: Effect of trans-Ned-19 on Histamine-Induced Responses
| Biological System | Condition | trans-Ned-19 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Aorta | 1 μM Histamine | 30 μM | Complete abolishment of relaxation | nih.gov |
| Rat Aorta | 10 μM Histamine | Not specified | 2.1 to 2.4-fold decrease in relaxation | nih.gov |
| Rat Aorta | 100 μM Histamine | Not specified | Almost no inhibition of relaxation | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 μM Histamine | 25 μM | Strong suppression of [Ca²⁺]i rise | nih.gov |
Explorations in Reproductive Biology
The acrosome reaction is a crucial step in fertilization, involving the exocytosis of the acrosomal vesicle. nih.gov trans-Ned-19 has been utilized to investigate the role of NAADP-sensitive channels in this process. Studies on permeabilized mouse sperm have shown that trans-Ned-19 can modulate the kinetics of the acrosome reaction in a concentration-dependent manner. medchemexpress.comnih.gov
At high concentrations (100 μM), trans-Ned-19 significantly increased the rate of the spontaneous acrosome reaction after a 30-minute incubation. medchemexpress.comnih.gov In contrast, a low concentration (100 nM) of trans-Ned-19 did not significantly alter the basal acrosomal status compared to controls. nih.gov Furthermore, trans-Ned-19 acts as an antagonist to the NAADP-induced acrosome reaction. nih.gov It has also been shown to significantly reduce the acrosomal exocytosis induced by the zona pellucida, the outer layer of the egg. nih.gov These findings indicate that NAADP-dependent pathways, which are blocked by trans-Ned-19, are involved in driving acrosomal exocytosis. nih.gov
Table 2: Effect of trans-Ned-19 on Sperm Acrosome Reaction
| Experimental Model | trans-Ned-19 Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| Permeabilized Mouse Sperm | 100 μM | 30 min | Significantly increased spontaneous acrosome reaction rate | medchemexpress.comnih.gov |
| Permeabilized Mouse Sperm | 100 nM | 30 min | No significant effect on spontaneous acrosome reaction | nih.gov |
| Mouse Sperm | Not specified | Not specified | Significant reduction in Zona pellucida-induced acrosomal exocytosis | nih.gov |
Insights into Cellular Trafficking and Organelle Dynamics
Research has implicated NAADP signaling pathways in the regulation of cholesterol homeostasis at the lysosomal level. The use of trans-Ned-19 has provided direct evidence for this connection. In a study using human umbilical vein endothelial cells (HUVECs), treatment with 10 μM trans-Ned-19 was shown to cause the accumulation of cholesterol within lysosomes. medchemexpress.com This finding suggests that the blockade of NAADP-sensitive TPCs interferes with the normal processes of cholesterol export from lysosomes, leading to its buildup within these organelles.
trans-Ned-19 has been instrumental in uncovering the role of TPCs in vesicular transport. Specifically, it has been shown to inhibit the transport of the tetraspanin CD63. medchemexpress.com CD63 is a protein commonly found on late endosomes and lysosomes and is involved in the biogenesis of multivesicular bodies and the transport of cargo. oaepublish.com In human umbilical vein endothelial cells, 10 μM trans-Ned-19 was observed to inhibit the transport of CD63 from late endosomes/lysosomes to specialized secretory organelles known as Weibel-Palade bodies. medchemexpress.com This resulted in a reduced amount of CD63 associated with these bodies, highlighting the importance of TPC function in this specific intracellular trafficking pathway. medchemexpress.com
The two-pore channels (TPCs) that are blocked by trans-Ned-19 have been identified as critical host factors for the entry of certain viruses. caymanchem.com Research on the Ebola virus has shown that TPCs are essential for the virus to enter host cells. caymanchem.com Consequently, trans-Ned-19 has been shown to dose-dependently reduce the infection of host cells by the Ebola virus. caymanchem.com By blocking the NAADP receptors on lysosomes, trans-Ned-19 prevents the calcium release that is necessary for the virus to complete its entry process, thereby acting as an inhibitor of viral infection. caymanchem.com This application underscores the potential of targeting TPCs as a strategy to interfere with the life cycle of viral pathogens. caymanchem.comcaymanchem.com
Advanced Methodologies and Analytical Approaches for Trans Ned 19 D8 Research
Utilization as a Fluorescent Chemical Probe for Receptor Labeling
The intrinsic fluorescence of the Ned-19 scaffold allows for its use as a chemical probe to visualize NAADP receptors within intact cells, providing critical insights into their subcellular distribution.
Principles of Fluorescent Labeling of NAADP Receptors in Intact Cells
trans-Ned-19, a potent and cell-permeable antagonist of NAADP, possesses inherent fluorescent properties, making it a valuable tool for labeling NAADP receptors. nih.govpharmaffiliates.com Derived from tryptophan, Ned-19 exhibits excitation and emission spectra that are compatible with standard fluorescence microscopy techniques. nih.gov This fluorescence allows for the direct visualization of NAADP receptor locations within cells. nih.govtocris.com
A key aspect of validating Ned-19 as a specific probe for NAADP receptors involves differentiating its accumulation from non-specific uptake into acidic organelles like lysosomes. Studies have shown that while Lysotracker Red, a dye that accumulates in acidic compartments, is dispersed by agents that dissipate the lysosomal proton gradient (e.g., bafilomycin A1), the punctate labeling of Ned-19 remains unaffected. nih.gov Conversely, pre-incubation with a cell-permeant form of NAADP leads to a diffuse cytoplasmic distribution of Ned-19, while Lysotracker Red localization is unchanged. nih.gov This demonstrates that Ned-19 specifically binds to NAADP receptors rather than being trapped by low pH. nih.gov Both the trans and cis isomers of Ned-19 have been used to fluorescently label NAADP receptors.
Application of Confocal Microscopy for Subcellular Localization
Confocal microscopy is the primary technique used to visualize the subcellular localization of NAADP receptors labeled with fluorescent probes like Ned-19. nih.gov By using an ultraviolet argon ion laser for excitation (e.g., 351, 355, or 365 nm), researchers can detect the emission of Ned-19 (around 425 nm) and generate high-resolution images of its distribution within cells. nih.govtocris.combio-techne.com
This approach has been successfully applied in various cell types, including mouse pancreatic beta cells and C2C12 myoblasts, to study the location of NAADP receptors. researchgate.netpnas.org In these studies, Ned-19 labeling often appears as punctate structures, which frequently colocalize with markers for acidic organelles such as lysosomes, suggesting that a significant population of NAADP receptors resides on these compartments. pnas.orgmdpi.com For instance, in memory CD4+ T cells, partial co-localization of Ned-19 with Lysotracker Red DND-99 was observed, indicating the potential presence of Ned-19's target on lysosomes or acidic vesicles. mdpi.com Similarly, in undifferentiated C2C12 cells, Ned-19 labeling clearly colocalized with Lysotracker. pnas.org The use of confocal microscopy has been instrumental in demonstrating that NAADP signaling components, including the receptors targeted by Ned-19, are associated with the endolysosomal system. nih.govnih.gov
Application of Deuterated Analogs (trans-Ned-19-d8) in Mechanistic Studies
The introduction of stable isotopes, such as deuterium (B1214612) in this compound, provides significant advantages for quantitative and mechanistic research, overcoming challenges associated with analyzing the non-deuterated compound in complex biological samples.
Stable Isotope Dilution Mass Spectrometry (SID-MS) for Quantitative Analysis
Stable isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex mixtures. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. lipidmaps.org this compound, with its eight deuterium atoms, serves as an ideal internal standard for the precise quantification of trans-Ned-19. pharmaffiliates.comvulcanchem.com
In a typical SID-MS workflow, a known amount of the deuterated standard (this compound) is added to a sample containing the non-deuterated analyte (trans-Ned-19). lcms.cz The sample is then processed and analyzed by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS/MS). researchgate.netnih.gov Because the deuterated standard and the analyte have nearly identical chemical and physical properties, they co-elute and experience similar ionization efficiencies and potential matrix effects. lipidmaps.orglcms.cz By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, the concentration of the analyte can be determined with high precision and accuracy, as any sample loss during preparation is corrected for by the standard. lipidmaps.org This approach is widely used for the quantitative analysis of various compounds, including drugs, metabolites, and lipids, in biological matrices. researchgate.netsigmaaldrich.commdpi.com
Table 1: Properties of trans-Ned-19 and its Deuterated Analog
| Parameter | trans-Ned-19 | This compound |
| Molecular Formula | C₃₀H₃₁FN₄O₃ | C₃₀H₂₃D₈FN₄O₃ |
| Molecular Weight | 514.59 g/mol | 522.64 g/mol |
| Stereochemistry | (1R,3S) | (1R,3S) |
| Special Feature | Non-deuterated | Deuterated piperazine (B1678402) ring |
| Primary Application | NAADP Antagonist, Fluorescent Probe | Internal Standard for Mass Spectrometry |
Data sourced from multiple references. vulcanchem.com
Investigation of Kinetic Isotope Effects to Elucidate Reaction Mechanisms
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. princeton.edulibretexts.org Investigating KIEs can provide valuable information about the reaction mechanism, particularly the rate-determining step. princeton.edu A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org
While specific studies on the KIE of this compound are not yet prevalent in the literature, the principles of KIE can be applied to understand its interactions and metabolism. For example, if a metabolic reaction involving the piperazine ring of trans-Ned-19 were to be the rate-limiting step, a KIE would be expected when comparing the reaction rates of trans-Ned-19 and this compound. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for the deuterated compound if this bond is cleaved in the transition state. princeton.edu The magnitude of the KIE (expressed as kH/kD) can indicate the nature of the transition state. libretexts.orgrsc.org The absence of a significant KIE would suggest that the C-H bonds on the piperazine ring are not involved in the rate-determining step of the process being studied. princeton.edu Such studies are crucial for understanding enzyme mechanisms and the metabolic fate of drugs. researchgate.netharvard.edu
Tracing Intracellular Distribution and Turnover in Cellular Models (excluding human pharmacokinetic studies)
Deuterium-labeled compounds like this compound are excellent tracers for studying the distribution and turnover of molecules within cellular systems. vulcanchem.combiorxiv.org The distinct mass of the deuterated analog allows it to be differentiated from its endogenous or non-labeled counterparts by mass spectrometry. vulcanchem.com
In cellular models, cells can be incubated with this compound, and its uptake, subcellular localization, and rate of degradation can be tracked over time. By lysing the cells at different time points, separating subcellular fractions, and analyzing them via LC-MS/MS, a quantitative map of the compound's distribution can be generated. This approach can reveal how the compound is transported into the cell, where it accumulates, and whether it is metabolized. biorxiv.org For instance, studies using deuterium oxide (D₂O) labeling have successfully traced the synthesis and turnover of proteins in various cell culture models, highlighting the power of stable isotopes in tracking molecular dynamics. biorxiv.org This methodology could be applied to this compound to determine its stability and residence time at its site of action, such as the endolysosomal two-pore channels (TPCs), providing a more dynamic picture than static imaging alone. physiology.orgscienceopen.com
In Vitro Experimental Platforms and Readouts
Flow Cytometry for Cellular Phenotyping and Activation Marker Expression
Flow cytometry is a critical tool for dissecting the cellular effects of trans-Ned-19, particularly within immunological research. Studies have employed this technique to analyze changes in immune cell phenotypes and the expression of key activation markers following treatment with the compound.
In one study, the impact of trans-Ned-19 on T-cell activation was assessed by stimulating naïve CD4⁺ T cells and measuring the expression of activation markers Nur77, CD69, and IRF4. nih.govresearchgate.net The results demonstrated that increasing concentrations of trans-Ned-19 led to a dose-dependent decrease in the expression of these markers, indicating that NAADP signaling is crucial for T-cell activation. nih.govresearchgate.net Specifically, Nur77 and IRF4 are known to reflect the strength of the T-cell receptor (TCR) signal. nih.gov Further research has shown that trans-Ned-19 can also modulate the expression of regulatory markers, promoting the co-expression of LAG-3 and CD49b on certain T-cell subsets. nih.gov This detailed phenotyping provides insight into how NAADP antagonism can shift the functional state of immune cells. nih.govresearchgate.netmdpi.com
Table 1: Effect of trans-Ned-19 on T-Cell Activation Marker Expression
| Cell Type | Stimulation | Marker | Observation | Finding Source |
| Naïve Murine CD4⁺ T Cells | anti-CD3/CD28 mAbs | Nur77, CD69, IRF4 | Concentration-dependent decrease in Mean Fluorescence Intensity (MFI) after 4 and 16 hours. | nih.gov, researchgate.net |
| Th17 Cells (in vitro) | Polarizing cytokines | LAG-3, CD49b | Promoted co-expression of regulatory markers. | nih.gov |
Ratiometric Calcium Imaging Techniques for Dynamic Measurements
Dynamic measurements of intracellular calcium ([Ca²⁺]i) are fundamental to understanding the mechanism of this compound as an NAADP antagonist. Ratiometric calcium imaging, often using fluorescent indicators like Fura-2, allows for real-time quantification of Ca²⁺ flux in living cells. nih.govox.ac.uk
Studies have utilized this technique to demonstrate the inhibitory effect of trans-Ned-19 on Ca²⁺ signaling. In Fura-2 loaded murine naïve CD4⁺ T cells, trans-Ned-19 caused a concentration-dependent reduction in the global Ca²⁺ signal following TCR stimulation. nih.govresearchgate.net Similarly, in primary memory CD4⁺ T cells, trans-Ned-19 was shown to inhibit both TCR-mediated Ca²⁺ flux and the Ca²⁺ release triggered directly by a cell-permeable NAADP analog (NAADP-AM). nih.govsemanticscholar.org These experiments confirm that the compound specifically targets the NAADP pathway to suppress calcium mobilization from both intracellular stores and influx from the extracellular environment. nih.govsemanticscholar.org The viability of cells during these experiments is often confirmed by the subsequent addition of an agent like thapsigargin, which releases calcium through a different mechanism and should still elicit a response. nih.gov
Table 2: Inhibition of Ca²⁺ Signaling by trans-Ned-19
| Cell Type | Ca²⁺ Indicator | Stimulus | Effect of trans-Ned-19 | Finding Source |
| Naïve Murine CD4⁺ T Cells | Fura-2 AM | Soluble anti-CD3 mAb | Concentration-dependent decrease of global Ca²⁺ signal (measured by Area Under the Curve). | nih.gov, researchgate.net |
| Murine Memory CD4⁺ T Cells | Ratiometric dyes | TCR activation | Concentration-dependent inhibition of Ca²⁺ flux. | nih.gov, semanticscholar.org |
| Murine Memory CD4⁺ T Cells | Ratiometric dyes | NAADP-AM | Inhibition of NAADP-mediated Ca²⁺ flux. | nih.gov |
Extracellular Flux Analysis for Metabolic Profiling
Cellular metabolism is tightly linked to cell activation and function, and extracellular flux analysis provides a powerful platform for metabolic profiling. This technique measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as a proxy for glycolysis. nih.govresearchgate.net
Research using this approach has revealed that NAADP signaling is critical for the metabolic reprogramming that accompanies T-cell activation. nih.gov When naïve CD4⁺ T cells were treated with trans-Ned-19 following TCR stimulation, a concentration-dependent impairment of both mitochondrial respiration and glycolysis was observed. nih.govresearchgate.net Mitochondrial and glycolytic stress tests, which use a sequence of metabolic inhibitors, demonstrated that trans-Ned-19 reduces key parameters such as basal OCR, maximum OCR, and basal ECAR. researchgate.net These findings indicate that by blocking NAADP-mediated Ca²⁺ signals, trans-Ned-19 prevents T-cells from upregulating the metabolic pathways necessary for their activation and proliferation. nih.gov
Table 3: Metabolic Profiling of T-Cells Treated with trans-Ned-19
| Cell Type | Analytical Method | Metabolic Parameter | Effect of trans-Ned-19 | Finding Source |
| Naïve Murine CD4⁺ T Cells | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Concentration-dependent reduction in basal and maximum OCR. | nih.gov, researchgate.net |
| Naïve Murine CD4⁺ T Cells | Seahorse XF Analyzer | Extracellular Acidification Rate (ECAR) | Concentration-dependent reduction in basal ECAR. | nih.gov, researchgate.net |
Computational and In Silico Approaches in Compound Discovery and Characterization
Virtual Screening Methodologies for Identifying NAADP Antagonists
The discovery of trans-Ned-19 is a prime example of the power of computational chemistry in modern drug development. nih.govox.ac.uk It was identified through a ligand-based virtual screening campaign, a method that offers a rapid and cost-effective alternative to traditional high-throughput screening. nih.govcreative-biolabs.com This approach was particularly valuable because the endogenous ligand, NAADP, is a large, flexible, and highly charged molecule, making it a difficult starting point for a conventional medicinal chemistry program. nih.gov
The virtual screening process was based on the three-dimensional shape and electrostatic properties of NAADP itself. nih.govnih.gov Computational models were used to search large chemical libraries for "drug-like" small molecules that mimicked these key features. nih.govcreative-biolabs.com This process involves several steps: building molecular representations of library compounds, calculating their similarity to the NAADP template, ranking the candidates based on similarity scores, and finally selecting a small subset of high-ranking compounds for biological testing. creative-biolabs.com This strategy successfully yielded Ned-19 as a novel, cell-permeant chemical probe for studying NAADP signaling. nih.govnih.gov
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
While specific molecular docking simulations for this compound are not widely published, studies of its parent compound and related analogs provide significant insight into its interaction with the NAADP receptor. The finding that trans-Ned-19 is a non-competitive inhibitor of NAADP-mediated Ca²⁺ release strongly suggests an allosteric binding mechanism. vulcanchem.comnih.gov This means it likely binds to a site on the receptor that is distinct from the binding site of NAADP (the orthosteric site). vulcanchem.com
Further research using analogs of Ned-19 has supported this, leading to a model where the NAADP receptor possesses two distinct binding sites: a high-affinity inhibitory site and a low-affinity activatory site. qu.edu.iq Antagonists like trans-Ned-19 are thought to act at the inhibitory site. Structure-activity relationship studies, which are often guided by computational modeling, have highlighted the importance of specific chemical features for the compound's potency. vulcanchem.com Both the carboxylic acid group and the precise positioning of the fluorine atom on the benzene (B151609) ring are crucial for its inhibitory activity. vulcanchem.com The deuterated this compound is expected to share these binding properties due to the minimal impact of deuteration on these key chemical interactions. vulcanchem.com
Computational Prediction and Analysis of Structure-Activity Relationships (SAR)
The exploration of this compound and its parent compound, Ned-19, is deeply rooted in computational chemistry and molecular modeling. The discovery of Ned-19 as a potent and selective antagonist of the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) signaling pathway was not a result of traditional high-throughput screening of physical compounds, but rather a success of ligand-based virtual screening. nih.govpnas.org This computational approach sought to identify molecules that mimicked the three-dimensional shape and electrostatic properties of the endogenous calcium-mobilizing messenger NAADP, even if their two-dimensional chemical structures were unrelated. nih.govresearchgate.net This strategy, sometimes referred to as scaffold hopping, proved highly effective, leading to the identification of the novel chemical probe Ned-19. researchgate.net
The core principle behind the virtual screening was to find a "molecular analogue" of NAADP. nih.gov Despite Ned-19 possessing a completely different chemical scaffold from NAADP, three-dimensional overlays revealed a striking similarity in their respective shapes and charge distributions. researchgate.netresearchgate.net This structural mimicry is believed to be the basis for its ability to interact with the NAADP receptor. researchgate.net The deuteration of the parent compound to yield this compound is a subsequent modification aimed at altering metabolic stability, and the fundamental structure-activity relationships (SAR) established for Ned-19 are considered directly applicable to its deuterated analogue.
Subsequent research has focused on synthesizing and testing analogs of Ned-19 to build a comprehensive SAR profile. These studies have been crucial in identifying the key chemical motifs responsible for its antagonist activity and have provided direct evidence for multiple binding sites on the NAADP receptor. nih.govnih.gov
Detailed Research Findings
The biological activity of Ned-19 and its analogs is highly dependent on specific structural features. Two key areas of the molecule have been identified as critical for its function: the ortho-substituted fluorine on the phenylpiperazine ring and the carboxylic acid group on the tetrahydro-β-carboline core. nih.gov
A study involving key analogs, Ned-20 and Ned-19.4, provided significant insights into the SAR of this compound class. nih.govnih.gov
Role of the Fluorine Position: The position of the fluorine atom on the phenyl ring is vital for efficacy. nih.gov Ned-19 features an ortho-fluorine. Its analog, Ned-20 , where the fluorine is moved to the para position, was found to be inactive in Ca²⁺ release assays, even at high concentrations (100 μM). researchgate.netnih.gov This demonstrates a strict requirement for the ortho-substitution for the compound to effectively antagonize NAADP-mediated calcium release. However, Ned-20 was still able to inhibit the binding of radiolabeled NAADP, suggesting it retains affinity for the high-affinity binding site of the receptor but cannot block the channel activation. nih.gov
Stereochemistry: The stereochemistry of the tetrahydro-β-carboline ring system is another critical determinant of potency. The trans isomer of Ned-19 is significantly more potent than the cis isomer in blocking both NAADP-dependent calcium release and NAADP binding. caymanchem.com
These findings collectively suggest a complex interaction with the NAADP receptor, which is proposed to have at least two distinct sites: a high-affinity "locking" site and a low-affinity "opening" site. nih.govnih.gov The differential activities of the Ned-19 analogs have been instrumental in developing this two-binding-site model. nih.gov
Interactive Data Tables
The following tables summarize the structure-activity relationship data for Ned-19 and its key analogs based on their effects on NAADP-mediated processes.
Table 1: Structural Modifications and Their Impact on Activity
| Compound | Structural Modification from Ned-19 | Effect on NAADP-Mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding |
| Ned-19 | None (Parent Compound) | Potent Inhibition nih.gov | Inhibition nih.gov |
| Ned-20 | Fluorine moved from ortho to para position | Inactive nih.govresearchgate.net | Inhibition nih.gov |
| Ned-19.4 | Carboxylic acid converted to methyl ester | Weak Inhibition researchgate.netnih.gov | No Inhibition nih.gov |
| cis-Ned-19 | cis stereoisomer | Significantly less potent than trans isomer caymanchem.com | Significantly less potent than trans isomer caymanchem.com |
Table 2: Comparative Inhibitory Concentrations (IC₅₀)
| Compound | Assay | Species/System | IC₅₀ Value | Reference |
| trans-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | 6 nM | caymanchem.com |
| trans-Ned-19 | Inhibition of [³²P]NAADP binding | Sea Urchin Egg Homogenate | 0.4 nM | caymanchem.comtocris.com |
| Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | 65 nM | nih.gov |
| Ned-19.4 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | 10 µM | researchgate.netnih.gov |
| Ned-20 | Inhibition of NAADP-mediated Ca²⁺ release | Sea Urchin Egg Homogenate | > 100 µM (Inactive) | researchgate.netnih.gov |
| Ned-19 | Inhibition of glucose-induced Ca²⁺ signal | Mouse Pancreatic Islets | ~3 µM | researchgate.net |
| Ned-20 | Inhibition of [³²P]NAADP binding | Sea Urchin Egg Homogenate | ~1 µM | researchgate.net |
| Ned-19 | Inhibition of [³²P]NAADP binding | Sea Urchin Egg Homogenate | ~4 µM | researchgate.net |
These computational and SAR studies underscore the precision required in the molecular architecture of NAADP antagonists. The initial discovery through virtual screening and the subsequent detailed analysis of analogs have not only provided a powerful research tool in this compound but have also significantly advanced the understanding of the molecular pharmacology of the NAADP receptor system itself.
Synthetic Strategies and Structural Basis of Trans Ned 19 Activity
Synthetic Routes for the Preparation of trans-Ned-19
The synthesis of trans-Ned-19, a complex beta-carboline derivative, involves multi-step chemical processes. While detailed, step-by-step proprietary synthesis schemes are not always fully disclosed in the public literature, the general approach to constructing such molecules is understood from the principles of organic synthesis. The preparation was first described in 2009. The synthesis is designed to build the core tetrahydro-1H-pyrido[3,4-b]indole structure and attach the substituted phenylpiperazine and methoxyphenyl moieties. This typically requires advanced synthetic methodologies to create the chiral centers with the correct stereochemistry.
The structure of trans-Ned-19 is (1R,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. Its synthesis would logically involve the formation of the key carbon-carbon bond linking the C1 of the beta-carboline core to the substituted phenyl ring.
Stereoselective Synthesis and Separation of trans and cis Isomers
The biological activity of Ned-19 is highly dependent on its stereochemistry, with the trans and cis isomers showing different pharmacological profiles. The trans-isomer is the active NAADP antagonist. Achieving the desired stereochemistry is a critical challenge in its synthesis.
Modern synthetic chemistry offers several strategies to obtain the desired stereoisomer:
Stereoselective Synthesis : This approach uses chiral catalysts or auxiliaries to guide the reaction to form one stereoisomer preferentially over the other. For molecules like Ned-19, reactions such as a stereoselective Pictet-Spengler reaction could be envisioned to form the tetrahydro-beta-carboline core. Metal-catalyzed reductive coupling and condensation reactions are also powerful tools for controlling stereochemistry in complex molecules.
Diastereomeric Resolution : If a synthesis produces a mixture of isomers, they can be separated based on their different physical properties. This often involves reacting the isomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization.
Chiral Chromatography : Direct separation of the final trans and cis isomers can be achieved using chiral high-performance liquid chromatography (HPLC).
The existence of a specific stereoisomer, trans-Ned-19, implies that a method of either stereoselective synthesis or effective separation is employed to isolate it from its cis counterpart.
Strategic Design and Synthesis of Deuterated Analogs (e.g., trans-Ned-19-d8)
The strategic incorporation of deuterium (B1214612) (D), a stable heavy isotope of hydrogen, into drug molecules is a common strategy in pharmaceutical research. While specific literature detailing the synthesis of this compound is not publicly available, the rationale and general methods for creating such analogs are well-established.
Rationale for Deuteration:
Metabolic Stability : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, potentially improving its pharmacokinetic profile.
Internal Standards : Deuterated compounds are invaluable as internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC/MS). Since the deuterated analog is chemically identical to the parent drug but has a different mass, it can be added to a biological sample to accurately quantify the concentration of the non-deuterated drug.
Hypothetical Synthesis of this compound: A plausible synthesis for a d8 analog of trans-Ned-19 would target positions on the molecule that are synthetically accessible and less likely to interfere with receptor binding. Based on the structure of trans-Ned-19, a possible deuteration pattern for a d8 analog could involve labeling the eight protons of the piperazine (B1678402) ring.
A potential synthetic route could use a deuterated version of a key building block, such as d8-piperazine. The synthesis would proceed by coupling this deuterated intermediate with the other precursors of the molecule. For example, a deuterated N-arylpiperazine could be prepared and then used in the final steps to assemble the this compound molecule. General methods for deuteration often involve using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), or carrying out reactions in deuterated solvents like D₂O under catalytic conditions.
Elucidation of Critical Structural Motifs for NAADP Receptor Antagonism
The development of Ned-19 as a potent NAADP antagonist stemmed from rational drug design based on the structure of NAADP itself. Several structural features of the trans-Ned-19 molecule are critical for its ability to bind to the NAADP receptor and inhibit its function.
| Structural Motif | Putative Role in Antagonism |
| Tetrahydro-β-carboline Core | Provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the receptor binding pocket. |
| Carboxylic Acid at C3 | This charged group is likely crucial for forming ionic interactions or hydrogen bonds with amino acid residues within the receptor. |
| (1R,3S) Stereochemistry | The specific trans arrangement of the substituents at the C1 and C3 positions is essential for activity, indicating a precise geometric fit is required for binding. |
| 4-Methoxyphenyl Group at C1 | This group, linked to the core, is a key part of the molecule's interaction with the receptor. Its electronic and steric properties are important for binding affinity. |
| Fluorophenylpiperazine Moiety | This bulky, lipophilic group likely engages in hydrophobic or van der Waals interactions with the receptor. The fluorine atom can alter electronic properties and participate in specific interactions. |
Studies have shown that trans-Ned-19 acts as a non-competitive antagonist, suggesting it may bind to a site on the receptor complex that is different from the NAADP binding site itself (an allosteric site).
Development of Next-Generation Analogs with Enhanced Biological Specificity or Potency
Building on the success of trans-Ned-19, research has focused on developing next-generation analogs with improved properties, such as enhanced solubility, greater potency, or better cell permeability.
A notable example is Ned-K , a derivative of Ned-19. Ned-K was developed as a more soluble alternative to Ned-19, which facilitates its use in certain biological experiments. The development of such analogs is guided by the structure-activity relationships established from the original Ned-19 scaffold. The goal is to modify the parent compound to optimize its physicochemical and pharmacological properties without losing its high affinity and selectivity for the NAADP receptor. These efforts are crucial for translating promising research tools into potential therapeutic agents for diseases where NAADP signaling is dysregulated.
Emerging Research Avenues and Future Perspectives for Trans Ned 19 D8 Studies
Discovery and Characterization of Novel NAADP Receptor Components and Accessory Proteins
While two-pore channels (TPCs) are recognized as the primary channels for NAADP-mediated Ca2+ release from acidic organelles, the complete molecular identity of the NAADP receptor complex remains an area of active investigation. biorxiv.orgnih.gov It is widely postulated that NAADP activates TPCs indirectly through accessory proteins. nih.gov Recent studies have identified Jupiter microtubule associated homolog 2 (JPT2) and like-Sm protein 12 (LSM12) as NAADP-binding proteins that are essential for TPC activation. nih.govresearchgate.netresearchgate.net These proteins are thought to form a complex with TPCs, conferring NAADP sensitivity. biorxiv.orgresearchgate.net
The use of trans-Ned-19-d8 in conjunction with advanced proteomic techniques can facilitate the identification and characterization of these and other potential components of the NAADP receptor machinery. For instance, affinity purification coupled with mass spectrometry using a tagged version of this compound could isolate the entire receptor complex from various cell types and tissues. This would allow for a comprehensive inventory of interacting proteins, providing a more complete picture of the NAADP signalosome.
Furthermore, the fluorescent properties of trans-Ned-19 can be exploited to visualize NAADP receptors within intact cells. bio-techne.com The deuterated version, this compound, could offer advantages in specific imaging modalities, potentially reducing background fluorescence or altering photobleaching characteristics, thereby enabling more precise localization studies.
Integration of Advanced Imaging Technologies for Spatiotemporal Analysis of Calcium Signals
The spatiotemporal dynamics of Ca2+ signals are critical for their ability to regulate a vast array of cellular processes. nih.govuci.edu NAADP-evoked Ca2+ signals are often characterized by their localized nature, originating from acidic stores like lysosomes and endosomes, which can then propagate as global Ca2+ waves through interactions with other Ca2+ channels, such as ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum. uci.edud-nb.infonih.gov
Advanced imaging techniques are essential for resolving these complex Ca2+ dynamics. nih.govuci.edufrontiersin.org Technologies such as two-photon microscopy, total internal reflection fluorescence (TIRF) microscopy, and light-sheet fluorescence microscopy offer the high spatial and temporal resolution needed to visualize these events in living cells and tissues. nih.govuci.eduresearchgate.net
Exploration of Undiscovered Physiological Roles of NAADP Signaling Modulated by trans-Ned-19
The NAADP signaling pathway is implicated in a growing list of physiological processes, including T-cell activation, muscle differentiation, insulin (B600854) secretion, and neurotransmission. d-nb.infocaymanchem.comnih.gov The use of trans-Ned-19 has been instrumental in uncovering many of these roles. d-nb.infocaymanchem.comnih.gov For example, studies using trans-Ned-19 have shown that NAADP signaling is crucial for the differentiation and plasticity of CD4+ T cells and can modulate inflammatory responses. nih.govnih.gov
Future research utilizing this compound will undoubtedly expand this list. The high potency and selectivity of this antagonist allow for the confident attribution of observed effects to the inhibition of the NAADP pathway. bio-techne.comcaymanchem.com Investigating the effects of this compound in a wider range of cell types, tissues, and organisms will likely reveal novel functions for NAADP-mediated Ca2+ signaling. For instance, its role in processes like cell proliferation, apoptosis, and metabolism across different biological contexts warrants further exploration. frontiersin.orgresearchgate.net
Leveraging trans-Ned-19 Derivatives as Highly Specific Tools for Interrogating Complex Cellular Networks
The chemical structure of trans-Ned-19 provides a scaffold for the development of a new generation of chemical probes. By modifying the core molecule, it is possible to create derivatives with altered properties, such as enhanced fluorescence, photo-activatability, or the ability to be tethered to other molecules.
These derivatives of trans-Ned-19, including the deuterated form, can serve as highly specific tools to interrogate complex cellular networks. For example, a photo-activatable version of this compound could allow for the precise temporal control of NAADP receptor blockade, enabling researchers to study the role of this pathway at specific points in a signaling cascade. Similarly, fluorescently labeled derivatives can be used to track the localization of NAADP receptors in real-time and observe their dynamics in response to various stimuli.
The development of such tools will be critical for understanding how NAADP signaling is integrated with other cellular pathways to control complex biological processes.
Systems Biology Approaches: Combining trans-Ned-19 Perturbation with Multi-Omics Data Analysis for Comprehensive Pathway Mapping
A systems biology approach, which integrates data from multiple levels of biological organization, holds immense promise for unraveling the complexity of NAADP signaling. datadryad.org By perturbing the NAADP pathway with this compound and then analyzing the global changes in the transcriptome, proteome, and metabolome, researchers can construct comprehensive maps of the signaling networks influenced by NAADP. datadryad.orgewha.ac.kr
For example, a study could involve treating cells with this compound and then performing RNA sequencing to identify genes whose expression is altered. This could be followed by proteomic analysis to determine the corresponding changes in protein levels and post-translational modifications. Metabolomic analysis could then reveal alterations in cellular metabolism resulting from the inhibition of NAADP signaling. datadryad.orgewha.ac.kr
By integrating these multi-omics datasets, it will be possible to identify novel downstream effectors of NAADP signaling and to understand how this pathway is rewired in different physiological and pathological states. datadryad.orgewha.ac.kr This approach will be particularly valuable for identifying potential therapeutic targets for diseases in which NAADP signaling is dysregulated.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing trans-Ned-19-d8 with high reproducibility?
- Methodology : Follow a stepwise approach:
Precursor selection : Use deuterated precursors to ensure isotopic purity, referencing prior synthetic routes for analogous compounds .
Reaction monitoring : Employ NMR (¹H, ²H) and LC-MS at critical stages to track deuterium incorporation and intermediate stability .
Purification : Optimize column chromatography (e.g., silica gel gradients) and validate purity via HPLC (>98%) and elemental analysis .
- Key data : Include reaction yields, spectral peaks (e.g., ²H NMR shifts), and purity metrics in supplementary materials .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodology :
Stress testing : Incubate the compound in buffers (pH 2–12) and temperatures (4°C–60°C) for 24–72 hours .
Analytical validation : Use stability-indicating assays (e.g., UPLC-PDA) to detect degradation products. Compare retention times and spectral profiles against controls .
- Data interpretation : Tabulate half-life values and degradation pathways, noting deviations from non-deuterated analogs .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodology : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) with:
Dose-response curves : Test 3–5 concentrations in triplicate, using IC₅₀/EC₅₀ calculations .
Controls : Include positive controls (e.g., known inhibitors) and vehicle-only baselines .
- Statistical rigor : Apply ANOVA or Student’s t-test (p < 0.05) for significance, reporting confidence intervals .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reported bioactivity across cell lines?
- Methodology :
Hypothesis-driven design : Compare pharmacokinetic (e.g., membrane permeability) and pharmacodynamic (e.g., target expression) variables between cell models .
Multi-omics integration : Use transcriptomics/proteomics to identify off-target effects or metabolic pathway variations .
- Data reconciliation : Apply Bayesian statistics to weigh evidence from conflicting datasets, emphasizing effect sizes over p-values .
Q. What strategies optimize this compound’s selectivity in complex biological matrices?
- Methodology :
Computational docking : Predict binding affinities to non-target proteins using molecular dynamics simulations (e.g., AutoDock Vina) .
Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .
- Ethical compliance : Adhere to NIH preclinical guidelines for in vivo studies, including dose-limiting toxicity assessments .
Q. How should researchers address discrepancies in deuterium retention data during metabolic studies?
- Methodology :
Isotope tracing : Use LC-HRMS to track deuterium loss in metabolites, correlating with CYP450 isoform activity .
Error analysis : Quantify technical vs. biological variability via repeated measurements and negative controls .
- Reporting standards : Provide raw mass spectra and fragmentation patterns in supplementary materials .
Methodological Frameworks
Q. What statistical approaches are critical for validating this compound’s dose-response relationships in heterogeneous datasets?
- Advanced analysis :
Mixed-effects models : Account for batch-to-batch variability in synthesis or cell culture conditions .
Machine learning : Train classifiers (e.g., random forests) to identify confounding variables in high-throughput screens .
- Reproducibility : Share code and raw data via repositories like Zenodo, adhering to FAIR principles .
Q. How can researchers design multi-institutional studies to validate this compound’s therapeutic potential?
- Collaborative framework :
Protocol standardization : Publish detailed SOPs for synthesis, assays, and data collection in open-access formats .
Blinded analysis : Assign independent labs to replicate key experiments, using centralized data validation .
- Ethical oversight : Obtain IRB approval for animal/human tissue studies, disclosing conflicts of interest .
Tables for Reference
Table 1 : Key Parameters for this compound Characterization
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Deuterium incorporation | ²H NMR | ≥95% isotopic purity | |
| Aqueous stability | UPLC-PDA (pH 7.4, 37°C) | t₁/₂ > 24 hours | |
| Target binding affinity | SPR | KD < 100 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
